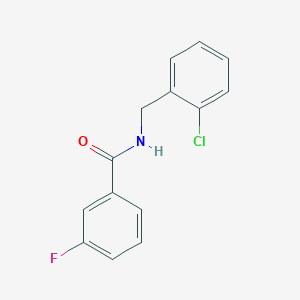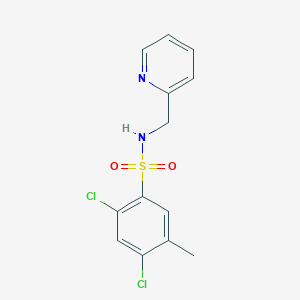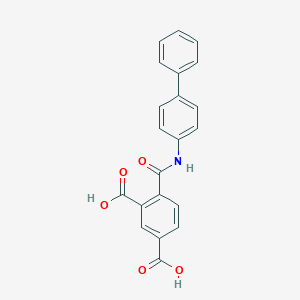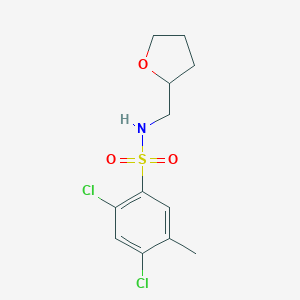
4-エトキシ-N-(ピリジン-2-イルメチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as EPBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antimicrobial and anti-inflammatory properties.
作用機序
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CAIX, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can disrupt the pH balance of cancer cells, leading to their death. 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to have antioxidant and neuroprotective effects. 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been shown to modulate the activity of ion channels and neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and reproducibility. However, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can be challenging to synthesize, and its activity can be affected by factors such as pH and temperature. Additionally, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide. One area of interest is the development of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the potential applications of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to explore the safety and efficacy of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in animal models and clinical trials.
Conclusion:
In conclusion, 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a promising compound with potential applications in various scientific fields. Its synthesis method has been optimized for reproducibility and scalability, and its mechanism of action has been extensively studied. 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has a range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. Future research on 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is likely to focus on the development of derivatives with improved potency and selectivity, as well as the investigation of its potential applications in the treatment of neurological disorders.
合成法
The synthesis of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with pyridine-2-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in high yield and purity. This synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
科学的研究の応用
抗結核活性
結核 (TB) は依然として世界的な健康上の問題であり、効果的な抗結核薬の開発が求められています。研究者らは、結核菌 (MTB) と闘うための新規化合物を探索してきました。この文脈において、4-エトキシ-N-(ピリジン-2-イルメチル)ベンゼンスルホンアミド誘導体が設計され、合成されました。注目すべきことに、これらの化合物のいくつかは、MTB H37Raに対して有意な抗結核活性を示しました。 これらの化合物の阻害濃度 (IC50) は 1.35 ~ 2.18 μM の範囲であり、さらなる開発のための有望な候補となっています .
抗リーシュマニア症および抗マラリア特性
ピラゾールを含む化合物は、強力な抗リーシュマニア症および抗マラリア活性を含む、多様な薬理作用で知られています。ヒドラジン結合ピラゾールを探索した結果、研究者らは潜在的な候補を特定しました。 4-エトキシ-N-(ピリジン-2-イルメチル)ベンゼンスルホンアミドに関する特定の研究は少ないですが、そのピラゾール部分はこれらの治療分野における可能性を示唆しています .
分子ドッキング研究
コンピューターによるアプローチは、創薬において重要な役割を果たします。研究者らは、4-エトキシ-N-(ピリジン-2-イルメチル)ベンゼンスルホンアミド誘導体が標的タンパク質と相互作用する様子を理解するために、分子ドッキング研究を実施しました。 これらの研究は、それらの結合親和性とさらなる最適化への適合性に関する洞察を提供しています .
細胞毒性評価
創薬の過程では、安全性を確保することが不可欠です。ヒト胎児腎細胞 (HEK-293) を用いて、活性化合物の細胞毒性を評価しました。 励みになることに、試験した誘導体はヒト細胞に毒性を示さず、薬物候補としての可能性を高めています .
イソニアジド耐性結核の治療
多剤耐性結核 (MDR-TB) の増加を考えると、代替治療法が不可欠です。WHO の新しいガイドラインでは、イソニアジド耐性およびリファンピシン感受性結核にはピラジナミド (PZA) を使用することが推奨されています。 4-エトキシ-N-(ピリジン-2-イルメチル)ベンゼンスルホンアミドとは直接関係ありませんが、PZA 類似体とその有効性を理解することは、結核治療のより広い文脈に貢献します .
さらなる開発と最適化
研究者らは、この化合物の構造活性関係をさらに探索し続けています。その化学構造を修飾することで、効力、選択性、および安全性プロファイルを向上させることを目指しています。 追加の誘導体を調査し、その特性を最適化することは、現在も進行中の取り組みです .
要約すると、4-エトキシ-N-(ピリジン-2-イルメチル)ベンゼンスルホンアミドは、TB 治療から計算機による創薬まで、複数の研究分野で有望な存在です。その独自の構造と潜在的な用途は、さらなる調査と開発を正当化するものです。 🌟
特性
IUPAC Name |
4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-6-8-14(9-7-13)20(17,18)16-11-12-5-3-4-10-15-12/h3-10,16H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVSRMZLGLFRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)

![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)




![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)


![4-(Ethoxycarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B497425.png)
![2-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}isoquinolinium](/img/structure/B497426.png)